molecular formula C10H12N2O2S2 B12612865 3-Methyl-2,4-dioxopentan-3-yl 1H-pyrazole-1-carbodithioate CAS No. 875769-24-7

3-Methyl-2,4-dioxopentan-3-yl 1H-pyrazole-1-carbodithioate

Cat. No.: B12612865
CAS No.: 875769-24-7
M. Wt: 256.3 g/mol
InChI Key: GFJNKMAXVVKSOP-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dioxopentan-3-yl 1H-pyrazole-1-carbodithioate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,4-dioxopentan-3-yl 1H-pyrazole-1-carbodithioate typically involves the reaction of 3-methyl-2,4-dioxopentanoic acid with 1H-pyrazole-1-carbodithioic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dioxopentan-3-yl 1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted pyrazole derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

3-Methyl-2,4-dioxopentan-3-yl 1H-pyrazole-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-dioxopentan-3-yl 1H-pyrazole-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

875769-24-7

Molecular Formula

C10H12N2O2S2

Molecular Weight

256.3 g/mol

IUPAC Name

(3-methyl-2,4-dioxopentan-3-yl) pyrazole-1-carbodithioate

InChI

InChI=1S/C10H12N2O2S2/c1-7(13)10(3,8(2)14)16-9(15)12-6-4-5-11-12/h4-6H,1-3H3

InChI Key

GFJNKMAXVVKSOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C(=O)C)SC(=S)N1C=CC=N1

Origin of Product

United States

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